molecular formula C6H5Cl2NO3S B8645058 3,5-Dichlorosulphanilic acid

3,5-Dichlorosulphanilic acid

Cat. No. B8645058
M. Wt: 242.08 g/mol
InChI Key: FOUDIUBFAMPYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06767715B2

Procedure details

2,6-Dichloroaniline (22.0 g; 0.136 mol) was added cautiously to concentrated sulphuric acid (50 ml) under nitrogen, with cooling and stirring. When addition was complete the reaction mixture was heated under nitrogen at 170° C. for 5 hr, then allowed to cool to 50° C. before pouring into cold water (4° C.). The precipitate was filtered and then heated with decolourising charcoal (2 g) in boiling water (500 ml) for 15 min. After filtration the solvent was removed and the crude product was recrystallised from water to give a crystalline solid, which was dried over silica gel overnight, to give 3,5-dichlorosulphanilic acid as a white powder. Yield 13.7 g (42%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[S:10](=O)(=[O:13])([OH:12])[OH:11]>O>[Cl:1][C:2]1[CH:8]=[C:7]([CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4])[S:10]([OH:13])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
TEMPERATURE
Type
TEMPERATURE
Details
heated with decolourising charcoal (2 g)
CUSTOM
Type
CUSTOM
Details
for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallised from water
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid, which
CUSTOM
Type
CUSTOM
Details
was dried over silica gel overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(S(=O)(=O)O)C=C(C1N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.